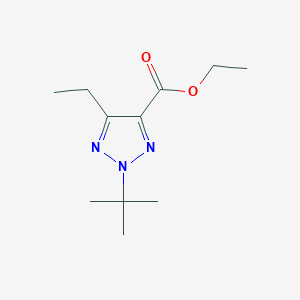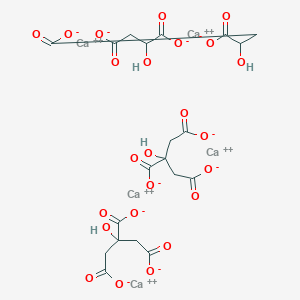![molecular formula C22H20ClN3O2 B13108195 Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)
Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a biphenyl structure with a cyano group and an amino benzoate moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate, which can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under basic conditions.
Amino Benzoate Formation: The amino benzoate moiety is synthesized through an esterification reaction between 3-amino-2-benzoic acid and methanol in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the biphenyl intermediate with the amino benzoate moiety under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Methyl3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the biphenyl and benzoate moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Methyl3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows for strong binding interactions, while the cyano and amino groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
相似化合物的比较
Similar Compounds
Methyl 3-aminobenzoate: A simpler analog with similar functional groups but lacking the biphenyl structure.
3-Amino-2-methylbenzoic acid: Another related compound with a similar benzoate moiety but different substituents.
Uniqueness
Methyl3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride is unique due to its complex structure, which combines a biphenyl core with cyano and amino benzoate functionalities. This combination provides enhanced reactivity and versatility compared to simpler analogs, making it valuable for diverse applications in research and industry.
属性
分子式 |
C22H20ClN3O2 |
|---|---|
分子量 |
393.9 g/mol |
IUPAC 名称 |
methyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate;hydrochloride |
InChI |
InChI=1S/C22H19N3O2.ClH/c1-27-22(26)19-7-4-8-20(24)21(19)25-14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-23;/h2-12,25H,14,24H2,1H3;1H |
InChI 键 |
OQZFHESSNQDMGG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)

![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)







![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)

![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)

